Molecular Weight Advantage of 1-Cyclopropylprop-2-yn-1-one Over Cyclopentyl and Cyclohexyl Analogs for Fragment-Based Screening Libraries
In fragment-based drug discovery, lower molecular weight directly correlates with higher ligand efficiency and greater room for chemical elaboration. 1-Cyclopropylprop-2-yn-1-one (MW = 94.11 g/mol) is 28.05 g/mol lighter than the cyclopentyl analog (MW = 122.16 g/mol) and 42.08 g/mol lighter than the cyclohexyl analog (MW = 136.19 g/mol) [1]. This places the compound well within the 'rule of three' guidelines (MW ≤ 300) for fragment libraries, whereas the cyclopentyl and cyclohexyl analogs consume significantly more mass budget without adding functional binding elements [2].
| Evidence Dimension | Molecular weight (impact on ligand efficiency and fragment library compliance) |
|---|---|
| Target Compound Data | 94.11 g/mol |
| Comparator Or Baseline | 1-cyclopentylprop-2-yn-1-one: 122.16 g/mol; 1-cyclohexylprop-2-yn-1-one: 136.19 g/mol; 1-phenylprop-2-yn-1-one: 130.14 g/mol |
| Quantified Difference | 28.05–42.08 g/mol lower (22.9–30.9% reduction in MW) |
| Conditions | Calculated molecular weights from PubChem; fragment library design guidelines from literature |
Why This Matters
A 23–31% reduction in molecular weight enables higher ligand efficiency starting points, preserving synthetic handle space for medicinal chemistry optimization and increasing the probability of identifying high-quality hits in fragment screens.
- [1] PubChem Compound Summaries for CID 65576866 (1-cyclopropylprop-2-yn-1-one, MW 94.11), CID 13890538 (1-cyclopentylprop-2-yn-1-one, MW 122.16), CID 13851704 (1-cyclohexylprop-2-yn-1-one, MW 136.19), CID 77222 (1-phenylprop-2-yn-1-one, MW 130.14). National Center for Biotechnology Information. Accessed 2026-05-02. View Source
- [2] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for Fragment-Based Lead Discovery? Drug Discov. Today 2003, 8, 876–877. View Source
